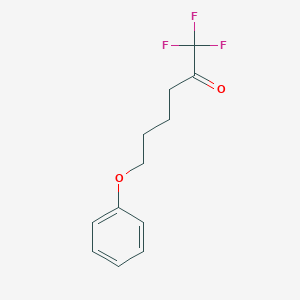
Trifluoromethyl(4-phenoxybutyl) ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoromethyl(4-phenoxybutyl) ketone: is a compound that belongs to the class of trifluoromethyl ketones. These compounds are known for their unique chemical properties and have gained significant attention in various fields of research and industry. The presence of the trifluoromethyl group imparts distinct characteristics to the compound, making it valuable in synthetic chemistry and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethyl ketones, including Trifluoromethyl(4-phenoxybutyl) ketone, can be achieved through several methods. One common approach involves the nucleophilic trifluoromethylation of esters using fluoroform (HCF3) and potassium hexamethyldisilazide (KHMDS) in triglyme at low temperatures (around -40°C) . This method provides good yields and is effective for a variety of substrates, including aromatic and aliphatic esters.
Another method involves the trifluoroacetylation of electron-rich alkenes with trifluoroacetic anhydride . This approach is particularly useful for the preparation of α,β-unsaturated trifluoromethyl ketones.
Industrial Production Methods
Industrial production of trifluoromethyl ketones often involves large-scale reactions using readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Trifluoromethyl(4-phenoxybutyl) ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Trifluoromethyl(4-phenoxybutyl) ketone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
作用机制
The mechanism of action of Trifluoromethyl(4-phenoxybutyl) ketone involves its interaction with specific molecular targets. For example, trifluoromethyl ketones can act as inhibitors of histone deacetylase (HDAC) enzymes, which play a role in gene expression and are targets for cancer therapy . The compound exhibits different binding mechanisms depending on the enzyme isoform, demonstrating its versatility and potential for selective inhibition.
相似化合物的比较
Similar Compounds
Trifluoromethyl ketone: A general class of compounds with similar properties and applications.
Trifluoroacetone: A simpler trifluoromethyl ketone used in various chemical reactions.
Trifluoromethyl benzophenone: Another trifluoromethyl ketone with applications in organic synthesis and materials science.
Uniqueness
Trifluoromethyl(4-phenoxybutyl) ketone is unique due to its specific structure, which combines the trifluoromethyl group with a phenoxybutyl moiety. This combination imparts distinct chemical properties and enhances its potential for use in various applications, including medicinal chemistry and materials science.
属性
IUPAC Name |
1,1,1-trifluoro-6-phenoxyhexan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)11(16)8-4-5-9-17-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRZUZDBQSORDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














